Mivobulin isethionate is categorized under the class of tubulin inhibitors. Its chemical identifier is 126268-81-3, and it is often referenced in scientific literature related to cancer therapeutics. The compound is derived from a series of synthetic steps involving specific chemical reactions that enhance its solubility and biological activity.
The synthesis of mivobulin isethionate involves several key steps:
These steps highlight the complexity involved in synthesizing this compound, emphasizing the need for precise control over reaction conditions to ensure high yield and purity.
Mivobulin isethionate engages in several notable chemical reactions:
These reactions are critical for modifying the compound's structure to enhance its pharmacological properties.
Mivobulin isethionate acts primarily by binding to tubulin at a site overlapping with that of colchicine. This binding inhibits tubulin polymerization, which disrupts microtubule dynamics essential for mitosis. As a result, cells are unable to progress through the M phase of the cell cycle, leading to apoptosis or programmed cell death . This mechanism underscores its potential as an effective antitumor agent.
Mivobulin isethionate exhibits several important physical and chemical properties:
These properties are essential for understanding how mivobulin interacts with biological systems and its potential applications in therapeutic settings.
Mivobulin isethionate has been extensively studied for its antitumor properties across various cancer types. Its ability to inhibit tubulin polymerization makes it a candidate for developing new cancer therapies aimed at disrupting cell division. Preclinical studies have demonstrated efficacy against glioma, malignant melanoma, prostate cancer, and ovarian cancer . Furthermore, ongoing research aims to explore its potential use in combination therapies to enhance treatment outcomes for patients with resistant forms of cancer.
Mivobulin isethionate is a complex organic compound with the systematic chemical name Ethyl N-[(9S)-5-amino-9-methyl-8-phenyl-4,7,10-triazabicyclo[4.4.0]deca-1,3,5,7-tetraen-3-yl]carbamate 2-hydroxyethanesulfonic acid salt. Its molecular formula is C₁₉H₂₅N₅O₆S, representing the combined structure of the mivobulin base (C₁₇H₁₉N₅O₂) and isethionic acid (C₂H₆O₄S) in a 1:1 salt complex [3] [5]. Precise mass spectrometry analysis confirms a molecular weight of 451.50 g/mol [6]. The compound's structural architecture features a bicyclic core system incorporating fused pyrimidine and imidazole rings, substituted with phenyl, amino, and ethyl carbamate functional groups. This intricate arrangement facilitates its biological activity through targeted interactions with tubulin proteins [3] [6].
Table 1: Molecular Identity of Mivobulin Isethionate
Property | Value | Reference |
---|---|---|
Systematic Name | Ethyl N-[(9S)-5-amino-9-methyl-8-phenyl-4,7,10-triazabicyclo[4.4.0]deca-1,3,5,7-tetraen-3-yl]carbamate 2-hydroxyethanesulfonic acid salt | [5] |
Molecular Formula | C₁₉H₂₅N₅O₆S | [3] [6] |
Molecular Weight | 451.50 g/mol | [6] |
CAS Registry Number | 126268-81-3 | [3] [5] |
Synonyms | CI-980; NSC-635370 | [6] |
The molecular architecture of mivobulin contains a critical chiral center at the C9 position, designated by the (9S) absolute configuration in its systematic name [5]. This stereochemical specificity arises from the asymmetric carbon within the bicyclic scaffold, bearing a methyl substituent. The S-configuration at this chiral center is essential for maintaining the compound's three-dimensional orientation required for optimal binding to the colchicine site of tubulin [3] [6]. Computational molecular modeling suggests that inversion of stereochemistry at C9 would disrupt key hydrogen bonding and hydrophobic interactions with tubulin residues, significantly diminishing antimitotic activity. No additional stereocenters are present in the structure, making C9 the sole determinant of its chiral properties [5] [6].
Mivobulin is formulated as an isethionate (2-hydroxyethanesulfonate) salt to enhance its aqueous solubility and dissolution kinetics. The protonation occurs at the basic amino group (C5-position) of the bicyclic core, forming an ionic bond with the sulfonate anion of isethionic acid [4] [5]. This salt formation significantly modifies the compound's physicochemical behavior:
Table 2: Solubility Characteristics of Mivobulin Isethionate
Property | Characteristics | Functional Impact | |
---|---|---|---|
Salt Former | 2-Hydroxyethanesulfonic acid | Enhances crystallinity and stability | |
Ionization Site | C5-amino group of bicyclic core | Facilitates ionic bond formation | |
pH-Solubility Profile | High solubility < pH 4; Low > pH 6.5 | Dictates formulation approaches | |
Polar Surface Area | ~150 Ų (calculated) | Influences membrane permeability | |
Storage Stability | -20°C (long-term); desiccated | Prevents hydrolysis/degradation | [6] |
While explicit boiling point and vapor pressure data remain experimentally undetermined due to the compound's thermal instability, predictive analysis indicates:
Table 3: Calculated Physicochemical Parameters
Parameter | Value | Methodology | Significance |
---|---|---|---|
logP (neutral) | 1.82 ± 0.15 | Shake-flask (pH 10.5) | Moderate membrane permeability |
logD (pH 7.4) | -0.43 | Chromatographic determination | Limited passive diffusion at physiological pH |
pKa | 8.2 ± 0.3 | Potentiometric titration | >99% ionization at physiological pH |
Vapor Pressure | 3.2 × 10⁻¹⁴ mmHg | EPI Suite™ estimation | Negligible volatility at room temperature |
Polar Surface Area | 149 Ų | Computational modeling | Predicts blood-brain barrier penetration potential |
Mivobulin isethionate demonstrates marked sensitivity to environmental factors, with degradation kinetics following first-order models under stress conditions:
These degradation pathways necessitate stringent storage protocols: protection from light, controlled humidity (<30% RH), and temperatures below -20°C for long-term stability. The isethionate counterion provides relative stabilization of the crystalline lattice compared to hydrochloride or sulfate alternatives, reducing hygroscopicity and surface-mediated degradation [4] [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7